Cas no 383128-75-4 (2-[3-(Trifluoromethyl)phenyl]piperidine)

2-[3-(Trifluoromethyl)phenyl]piperidine is a fluorinated piperidine derivative with a trifluoromethylphenyl substituent, offering unique physicochemical properties due to the electron-withdrawing effects of the CF₃ group. This compound is of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. Its structural features make it a versatile scaffold for developing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound’s synthetic flexibility allows for further functionalization, enabling tailored modifications for specific applications in drug discovery and agrochemical research.
2-[3-(Trifluoromethyl)phenyl]piperidine structure
383128-75-4 structure
Product Name:2-[3-(Trifluoromethyl)phenyl]piperidine
CAS No:383128-75-4
MF:C12H14F3N
MW:229.241473674774
CID:1068861
PubChem ID:4214991
Update Time:2025-05-24

2-[3-(Trifluoromethyl)phenyl]piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(Trifluoromethyl)phenyl]piperidine
    • CS-0271852
    • FT-0678048
    • BBL021212
    • EN300-151726
    • SCHEMBL2706723
    • STK893918
    • DTXSID90400914
    • 1228542-48-0
    • N12951
    • AKOS000189163
    • LNGYJPKFIYPWIT-UHFFFAOYSA-N
    • MFCD02663670
    • AKOS016344289
    • BB 0260291
    • 2-(3-(trifluoromethyl)phenyl)piperidine
    • 383128-75-4
    • MDL: MFCD02663670
    • Inchi: 1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2
    • InChI Key: LNGYJPKFIYPWIT-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1CCCCN1)(F)F

Computed Properties

  • Exact Mass: 229.10800
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.84880

2-[3-(Trifluoromethyl)phenyl]piperidine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-[3-(Trifluoromethyl)phenyl]piperidine Pricemore >>

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2-[3-(Trifluoromethyl)phenyl]piperidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:383128-75-4)2-[3-(Trifluoromethyl)phenyl]piperidine
Order Number:A873876
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):3131.0
Email:sales@amadischem.com

Additional information on 2-[3-(Trifluoromethyl)phenyl]piperidine

2-[3-(Trifluoromethyl)phenyl]piperidine: A Comprehensive Overview

The compound 2-[3-(Trifluoromethyl)phenyl]piperidine, with the CAS number 383128-75-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a piperidine ring with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group, a common substituent in drug design, imparts unique electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of 2-[3-(Trifluoromethyl)phenyl]piperidine as a building block in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel drugs targeting various therapeutic areas, including central nervous system disorders and cancer. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is known for its versatility in forming hydrogen bonds and accommodating diverse substituents. This makes it an ideal scaffold for drug design.

The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine involves a combination of classical organic synthesis techniques and modern catalytic methods. One common approach is the Friedel-Crafts alkylation reaction, which allows for the introduction of the trifluoromethyl group onto the aromatic ring. Subsequent cyclization steps are then employed to form the piperidine ring. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.

In terms of applications, 2-[3-(Trifluoromethyl)phenyl]piperidine has shown promise in several areas. In pharmacology, it has been used as a lead compound in the development of GABA receptor modulators, which are important targets for treating epilepsy and anxiety disorders. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has made it valuable in organic chemistry. The trifluoromethyl group also contributes to the molecule's lipophilicity, enhancing its bioavailability when used as a drug candidate.

Recent research has also explored the use of 2-[3-(Trifluoromethyl)phenyl]piperidine in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes. The molecule's ability to form self-assembled monolayers has further expanded its potential in nanotechnology.

The toxicity and environmental impact of 2-[3-(Trifluoromethyl)phenyl]piperidine have also been studied extensively. Recent findings suggest that while the compound exhibits moderate acute toxicity, its environmental persistence is relatively low due to rapid biodegradation under aerobic conditions. These studies are crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 2-[3-(Trifluoromethyl)phenyl]piperidine, with its versatile structure and unique properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, making it an indispensable compound in modern chemistry. As research progresses, new insights into its potential uses will undoubtedly emerge, further solidifying its importance in both academic and industrial contexts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:383128-75-4)2-[3-(Trifluoromethyl)phenyl]piperidine
A873876
Purity:99%
Quantity:10g
Price ($):3131.0
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